Aminooxy-PEG2-methane
Overview
Description
Aminooxy-PEG2-methane is a chemical compound that consists of a polyethylene glycol (PEG) chain linked to an aminooxy functional group, with a methane group attached to the PEG chain. The aminooxy functional group is a reactive moiety commonly used for bioconjugation, particularly in the labeling and modification of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxy-PEG2-methane is typically synthesized through a series of chemical reactions that involve the attachment of an aminooxy group to a PEG chain, followed by the addition of a methane group. The specific reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous chemicals. The production methods often include purification steps such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG2-methane undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form various products.
Reduction: The compound can be reduced under specific conditions to form hydroxylamine derivatives.
Substitution: The aminooxy group can react with aldehydes and ketones to form oxime bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: The reaction with aldehydes and ketones typically occurs under mild acidic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the aminooxy group.
Reduction: Hydroxylamine derivatives.
Substitution: Oxime bonds formed with aldehydes and ketones.
Scientific Research Applications
Aminooxy-PEG2-methane has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and modification of biomolecules for various assays.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of specialized polymers and materials.
Mechanism of Action
The primary mechanism of action of Aminooxy-PEG2-methane involves its ability to form stable oxime bonds with aldehydes and ketones. This reaction is highly specific and occurs under mild conditions, making it ideal for bioconjugation applications. The PEG chain increases the solubility of the compound in aqueous media, enhancing its utility in biological systems .
Comparison with Similar Compounds
Similar Compounds
Aminooxy-PEG-methane: Contains a similar aminooxy functional group and PEG linker but may differ in the length of the PEG chain or the presence of additional functional groups.
Aminooxy-PEG4-methane: Similar structure but with a longer PEG chain, which can affect its solubility and reactivity.
Uniqueness
Aminooxy-PEG2-methane is unique due to its specific PEG chain length and the presence of both an aminooxy group and a methane group. This combination of features provides a balance of solubility, reactivity, and stability, making it particularly useful for bioconjugation and other scientific applications .
Properties
IUPAC Name |
O-[2-(2-methoxyethoxy)ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3/c1-7-2-3-8-4-5-9-6/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTXNKVXALMHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-49-4 | |
Record name | O-[2-(2-methoxyethoxy)ethyl]hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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